
1,4-bis(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-bis(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine (1,4-BPCMA) is an organic compound belonging to the class of pyrazolamines. It is a derivative of pyrazole, which is a five-membered heterocyclic aromatic ring composed of three nitrogen atoms and two carbon atoms. 1,4-BPCMA is a colorless crystalline solid with a molecular weight of 303.9 g/mol. It has been used for various scientific and medical applications, including as an intermediate in the synthesis of other compounds, as a reagent in organic synthesis, and as a ligand for metal complexes. It has also been used as a model compound in the study of the structure and properties of pyrazolamines.
Aplicaciones Científicas De Investigación
Fluorescent Sensors Development
A study introduced a novel fluorescent dye based on the 1H-pyrazolo[3,4-b]quinoline skeleton, demonstrating its potential as a sensor for the fluorescence detection of small inorganic cations like lithium, sodium, barium, magnesium, calcium, and zinc in highly polar solvents. The mechanism involves electron transfer from the electron-donative part (amine) to the acceptor part (pyrazoloquinoline derivative), which is retarded upon complexation with inorganic cations, leading to significant fluorescence changes (Mac et al., 2010).
Corrosion Inhibition
Research on thiazole and thiadiazole derivatives, including those structurally related to 1,4-bis(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, has shown effectiveness in corrosion inhibition of iron. Theoretical studies using density functional theory (DFT) and molecular dynamics simulations provided insights into the inhibition mechanisms, revealing that these compounds form strong interactions with the metal surface, significantly reducing corrosion (Kaya et al., 2016).
Synthesis of Flexible Ligands
A facile synthesis method for producing flexible ligands, such as 1,3-bis(pyrazol-1-yl)propanes, was developed using a superbasic medium. This approach facilitates the creation of bis(pyrazol-1-yl)alkanes and related compounds, which are valuable in various chemical syntheses and applications (Potapov et al., 2007).
Catalysis
Studies have shown the effectiveness of cationic iridium(I) complexes, including those with bis(pyrazol-1-yl)methane ligands, in catalyzing hydroamination and hydrosilation reactions. Such catalytic processes are crucial in the synthesis of organic compounds, demonstrating the potential of 1,4-bis(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine related structures in facilitating efficient and selective chemical transformations (Field et al., 2003).
Propiedades
IUPAC Name |
2,4-bis(4-chlorophenyl)-5-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3/c1-10-15(11-2-4-12(17)5-3-11)16(19)21(20-10)14-8-6-13(18)7-9-14/h2-9H,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGUQMLNTPAGOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=C(C=C2)Cl)N)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-bis(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


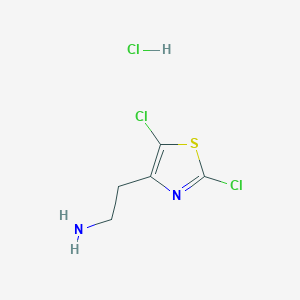
![4-((2-(azepan-1-yl)-2-oxoethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2648787.png)

![4-((3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile](/img/structure/B2648792.png)
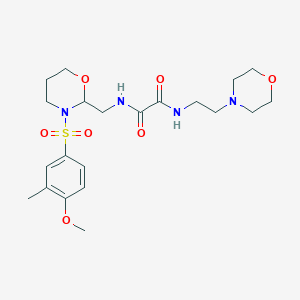
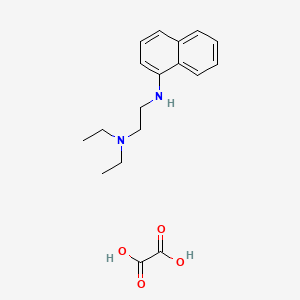
![N-{[6-(dimethylamino)pyridin-3-yl]methyl}-6-fluoropyridine-2-carboxamide](/img/structure/B2648797.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide](/img/structure/B2648800.png)
![Spiro[6,7-dihydro-5H-1-benzofuran-4,2'-oxirane]](/img/structure/B2648802.png)
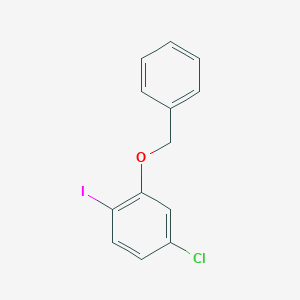

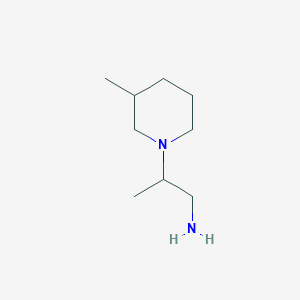
![2-[1-(4-Methylphenyl)sulfonylindol-6-yl]acetic acid](/img/structure/B2648807.png)